

ZTA-261: A Paradigm Shift in Cardiosafety for THR β Agonists

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Compound of Interest

Compound Name: ZTA-261

Cat. No.: B15545330

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A comparative analysis of **ZTA-261**, a novel thyroid hormone receptor beta (THR β) selective agonist, demonstrates a significantly improved cardiotoxicity profile compared to its predecessors. This guide provides an objective comparison with supporting experimental data for researchers and drug development professionals.

Thyroid hormones are crucial for regulating metabolism, with their effects mediated by two receptor subtypes: THR α and THR β . While THR β activation is desirable for treating metabolic disorders like dyslipidemia, non-selective activation of THR α can lead to adverse cardiac effects such as tachycardia and heart enlargement.^{[1][2][3][4]} **ZTA-261** has been developed as a highly selective THR β agonist to mitigate these risks.^{[1][2][3][5][6]} Preclinical studies indicate that **ZTA-261** effectively modulates lipid metabolism with a markedly lower risk of cardiotoxicity compared to the natural thyroid hormone T3 and the less selective THR β agonist, GC-1.^{[1][4][7][8]}

Comparative Cardiotoxicity and Efficacy

Experimental data from studies in a mouse model of high-fat diet-induced obesity highlight the superior safety profile of **ZTA-261**. The tables below summarize the key findings from a comparative study involving **ZTA-261**, GC-1, and T3.

Table 1: THR β Selectivity and In Vivo Efficacy

Compound	THR β Selectivity (vs. THR α)	Effect on Serum Cholesterol	Effect on Liver Lipids
ZTA-261	~100-fold	Significant Reduction	Significant Reduction
GC-1	~20-fold	Significant Reduction	Significant Reduction
T3	Non-selective	Significant Reduction	Significant Reduction

Data sourced from studies conducted by Nambo, M. et al., Communications Medicine, 2024.[\[2\]](#)
[\[5\]](#)[\[6\]](#)

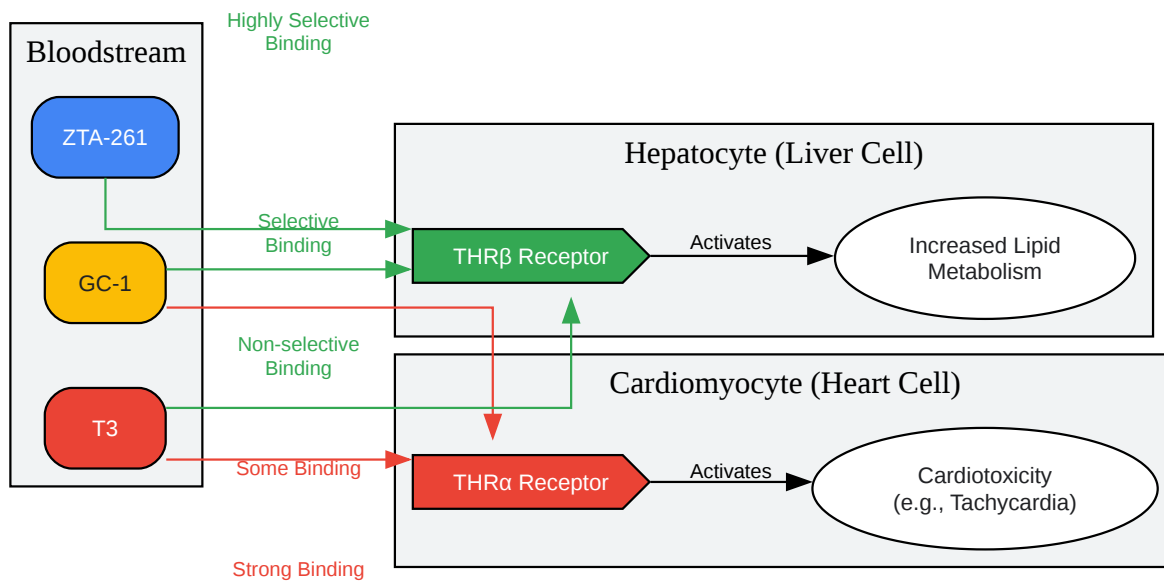
Table 2: Comparative Cardiotoxicity and Hepatotoxicity Markers

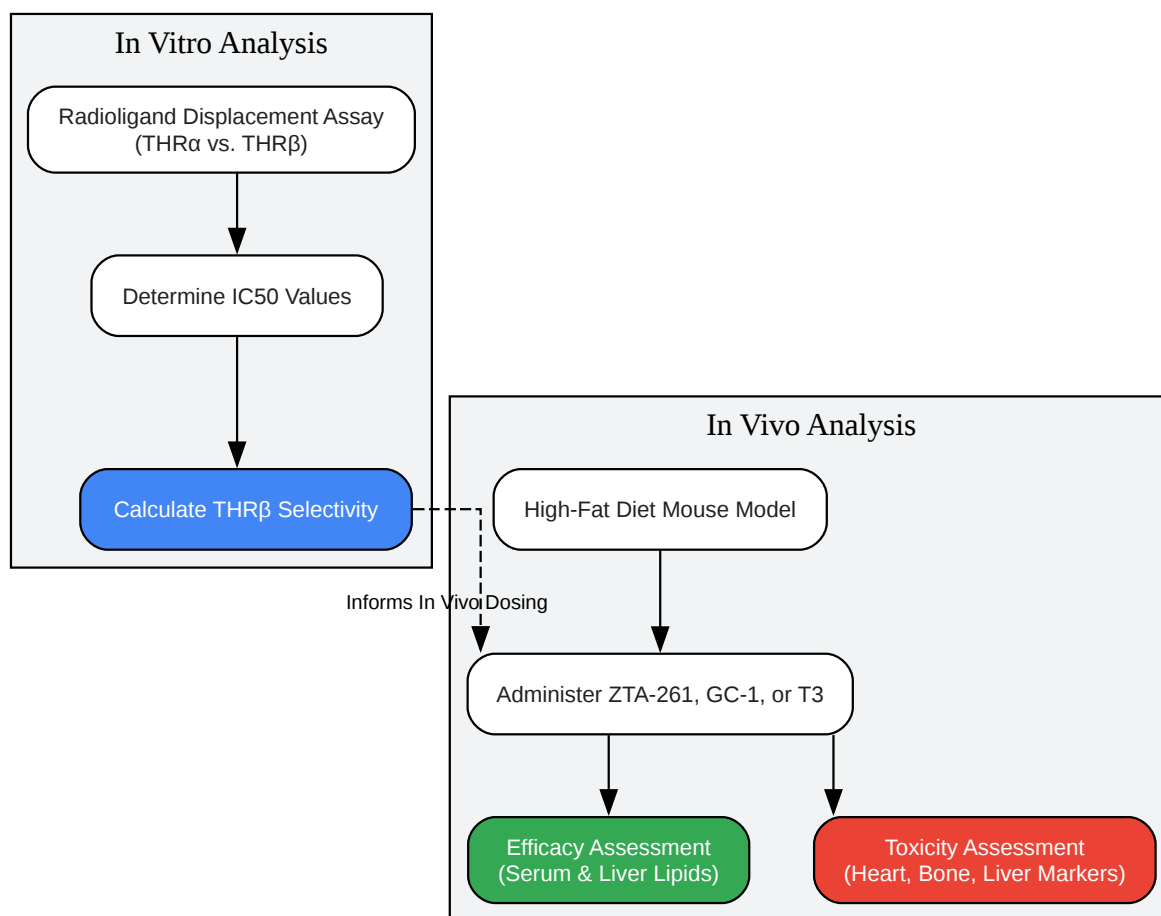
Compound (at high dose)	Change in Heart Weight	Bone Damage Indicators	Serum ALT Levels (Hepatotoxicity Marker)
ZTA-261	No significant increase	No significant increase	No significant increase
GC-1	Not specified, but noted as more toxic than ZTA-261	Not specified, but noted as more toxic than ZTA-261	Significant increase
T3	Significant increase	Significant increase	Not specified

Data sourced from studies conducted by Nambo, M. et al., Communications Medicine, 2024.[\[2\]](#)
[\[3\]](#)[\[5\]](#)[\[8\]](#)

Signaling Pathway and Mechanism of Action

ZTA-261's improved safety profile is attributed to its high selectivity for the THR β receptor, which is predominantly expressed in the liver. By minimizing interaction with the THR α receptor found in the heart and bone, **ZTA-261** avoids the detrimental off-target effects associated with less selective thyroid hormone analogs.





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